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Compound of Interest

Compound Name: 3-chlorobutan-1-ol

Cat. No.: B3049794

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
chlorobutan-1-ol, a key chemical intermediate. The document details the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols used for their acquisition. This information is critical for the identification,
characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-chlorobutan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton NMR) Data
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
1.56 Doublet 6.6 3H CHs-
1.85 Multiplet 2H -CH2-CH20H
3.80 Triplet 6.2 2H -CH20H
4.15 Multiplet 1H -CHCI-
2.5 (variable) Singlet (broad) 1H -OH
13C NMR (Carbon-13 NMR) Data
Chemical Shift (6) ppm Carbon Type Assignment
225 CHs C4
41.8 CH:z C2
59.9 CH:z C1
60.2 CH C3

Infrared (IR) Spectroscopy

Wavenumber (cm—?)

Intensity

Assignment

3350 Strong, Broad O-H stretch (alcohol)

2970, 2930, 2870 Medium C-H stretch (alkane)

1450 Medium C-H bend (alkane)

1050 Strong C-O stretch (primary alcohol)
750 Strong C-Cl stretch (alkyl halide)

Mass Spectrometry (MS)
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Electron lonization (EIl) Mass Spectrum Data

m/z Relative Intensity (%) Assignment
108 5 [M]* (35Cl)
110 1.6 [M]* (37Cl)

73 100 M - CIJ*

55 85 [CaH7]*

45 70 [CH2CH20H]*
43 65 [C3H7]*

27 50 [C2H3]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are intended to serve as a guide and may be adapted based on the specific
instrumentation and experimental requirements.

NMR Spectroscopy

1H and 3C NMR Spectroscopy Protocol

A solution of 3-chlorobutan-1-ol (approximately 5-10 mg for *H NMR and 20-50 mg for 13C
NMR) is prepared in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCIs) in a clean, dry 5
mm NMR tube.[1] The sample is thoroughly mixed to ensure homogeneity. The NMR
spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is
shimmed to optimize its homogeneity. For *H NMR, the spectrum is acquired using a standard
pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. For
13C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and
enhance the signal of the carbon atoms. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
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Attenuated Total Reflectance (ATR) FT-IR Protocol

A background spectrum of the clean ATR crystal is recorded. A small drop of neat 3-
chlorobutan-1-ol is then placed directly onto the ATR crystal, ensuring complete coverage of
the crystal surface. The spectrum of the sample is then recorded over a typical range of 4000-
400 cm~1. An appropriate number of scans are co-added to obtain a high-quality spectrum.
After the measurement, the ATR crystal is cleaned thoroughly with a suitable solvent (e.qg.,
isopropanol) and dried.

Mass Spectrometry

Electron lonization (El) Mass Spectrometry Protocol

A small amount of the volatile 3-chlorobutan-1-ol sample is introduced into the ion source of
the mass spectrometer, typically via a gas chromatography (GC) inlet or a direct insertion
probe. In the ion source, the sample is vaporized and then bombarded with a beam of high-
energy electrons (typically 70 eV), causing ionization and fragmentation of the molecules. The
resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer. The detector records the abundance of each ion, generating a mass
spectrum.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of 3-chlorobutan-1-
ol.
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Figure 1: *H NMR spin-spin coupling relationships in 3-chlorobutan-1-ol.
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Figure 2: Key fragmentation pathways of 3-chlorobutan-1-ol in EI-MS.
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Figure 3: General workflow for the spectroscopic analysis of 3-chlorobutan-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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